molecular formula C26H26FN3OS2 B12006649 (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-85-5

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12006649
CAS No.: 623939-85-5
M. Wt: 479.6 g/mol
InChI Key: ZVDMHROESWWMOJ-KQWNVCNZSA-N
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Description

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core. This structure is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of fluorine and pyrazole moieties enhances its pharmacokinetic properties, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with β-diketones under acidic conditions to form the pyrazole ring.

    Thiazolidinone Core Construction: The thiazolidinone ring is synthesized by reacting a thiourea derivative with an α-halo ketone.

    Coupling Reaction: The final step involves the condensation of the pyrazole derivative with the thiazolidinone core in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with signaling pathways by modulating receptor activity or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorine atom in (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one enhances its lipophilicity and metabolic stability compared to its analogs. This makes it more effective in crossing biological membranes and potentially more potent in its biological activities.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

623939-85-5

Molecular Formula

C26H26FN3OS2

Molecular Weight

479.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN3OS2/c1-3-4-5-9-14-29-25(31)23(33-26(29)32)16-20-17-30(21-10-7-6-8-11-21)28-24(20)19-13-12-18(2)22(27)15-19/h6-8,10-13,15-17H,3-5,9,14H2,1-2H3/b23-16-

InChI Key

ZVDMHROESWWMOJ-KQWNVCNZSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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